N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
Overview
Description
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid, also known as N-cyclohexylcyclohexanamine; (2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid, is a chemical compound with the molecular formula C33H48N2O4S and a molecular weight of 568.81 g/mol . This compound is a derivative of the amino acid methionine and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid involves the protection of the amino group of methionine using a BOC (tert-butoxycarbonyl) group. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the BOC protecting group can be reduced under specific conditions.
Substitution: The BOC group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of the BOC group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid has a wide range of applications in scientific research:
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Industry: This compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid involves the protection of the amino group in methionine, which prevents unwanted side reactions during synthesis. The BOC group acts as a protecting group, which can be selectively removed under specific conditions to reveal the free amino group for further reactions . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Met-OH: Another protecting group used in peptide synthesis.
Cbz-Met-OH: A carbobenzoxy-protected methionine derivative.
Boc-Met-OH: A tert-butoxycarbonyl-protected methionine derivative.
Uniqueness
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal compared to other protecting groups. Its use in various synthetic applications highlights its versatility and importance in organic chemistry .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S.C12H23N/c1-21(2,26-20(25)22-18(19(23)24)13-14-27-3)17-11-9-16(10-12-17)15-7-5-4-6-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISELHPFGNSKCLX-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940064 | |
Record name | N-[{[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}(hydroxy)methylidene]methionine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18635-05-7 | |
Record name | L-Methionine, N-[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18635-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-methionine, compound with dicyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[{[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}(hydroxy)methylidene]methionine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-methionine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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